N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride
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Overview
Description
N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride is a complex organic compound that features a piperazine ring substituted with bis(4-fluorophenyl)methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine typically involves multiple steps. One common method includes the reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues of the second fragments via nucleophilic substitution . Sodium hydride and sodium methoxide are often used as bases in these reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine involves its interaction with specific molecular targets. It is known to act as a calcium channel blocker, which can modulate the flow of calcium ions across cell membranes . This action is crucial in its potential therapeutic effects, particularly in the treatment of migraines and other neurological conditions .
Comparison with Similar Compounds
Similar Compounds
- 1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride (LDK1203)
- 1-[bis(4-fluorophenyl)methyl]-4-tosylpiperazine hydrochloride (LDK1222)
Uniqueness
N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine is unique due to its specific substitution pattern on the piperazine ring and its nitropyridine moiety. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
CAS No. |
110629-37-3 |
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Molecular Formula |
C26H32Cl3F2N5O2 |
Molecular Weight |
590.9 g/mol |
IUPAC Name |
N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride |
InChI |
InChI=1S/C26H29F2N5O2.3ClH/c1-18-17-24(25(33(34)35)19(2)30-18)29-11-12-31-13-15-32(16-14-31)26(20-3-7-22(27)8-4-20)21-5-9-23(28)10-6-21;;;/h3-10,17,26H,11-16H2,1-2H3,(H,29,30);3*1H |
InChI Key |
SSJXFENVAYHBEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)[N+](=O)[O-])NCCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl.Cl |
Origin of Product |
United States |
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